Dimethyl-phenyl-silane
Overview
Description
It is a colorless liquid that is commonly used as a silylating agent in various chemical reactions . The compound is known for its ability to introduce silicon-containing groups into organic molecules, making it valuable in synthetic chemistry.
Preparation Methods
Dimethyl-phenyl-silane can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with dimethyldichlorosilane. The reaction proceeds as follows:
[ \text{C}_6\text{H}_5\text{MgBr} + \text{(CH}_3\text{)}_2\text{SiCl}_2 \rightarrow \text{C}_6\text{H}_5\text{SiH(CH}_3\text{)}_2 + \text{MgBrCl} ]
This reaction is typically carried out in an inert atmosphere to prevent the oxidation of the reagents . Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Dimethyl-phenyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can act as a reducing agent in the presence of catalysts such as palladium or platinum.
Substitution: this compound can undergo substitution reactions where the hydrogen atom attached to silicon is replaced by other functional groups.
Major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Scientific Research Applications
Dimethyl-phenyl-silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dimethyl-phenyl-silane exerts its effects depends on the specific reaction it is involved in. Generally, the silicon-hydrogen bond in the compound is highly reactive and can participate in various chemical transformations. For example, in hydrosilylation reactions, the silicon-hydrogen bond adds across double bonds in the presence of a catalyst, forming new silicon-carbon bonds . The molecular targets and pathways involved in these reactions are typically determined by the nature of the catalyst and the specific reaction conditions .
Comparison with Similar Compounds
Dimethyl-phenyl-silane can be compared with other similar organosilicon compounds such as:
Trimethylsilane (CH3SiH3): Unlike this compound, trimethylsilane has three methyl groups attached to silicon. It is less reactive due to the absence of the phenyl group.
Diphenylsilane (C6H5)2SiH2: This compound has two phenyl groups attached to silicon, making it more sterically hindered and less reactive in certain reactions compared to this compound.
Phenylsilane (C6H5SiH3): Phenylsilane has one phenyl group and three hydrogen atoms attached to silicon.
This compound is unique in its balance of reactivity and steric properties, making it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
dimethyl(phenyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Si/c1-9(2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISUALSZTAEPJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-77-8 | |
Record name | Dimethylphenylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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